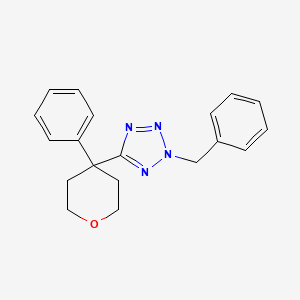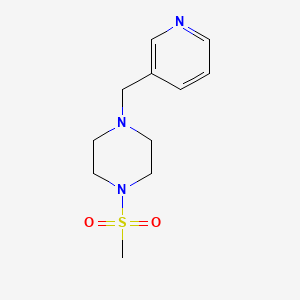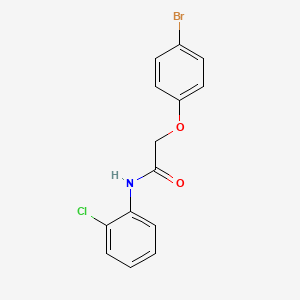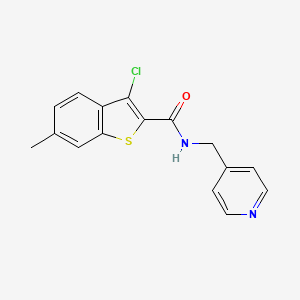
2-benzyl-5-(4-phenyltetrahydro-2H-pyran-4-yl)-2H-tetrazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves multi-step processes that may include condensation, cycloaddition, and functional group transformations. For instance, compounds with complex heterocyclic frameworks are often synthesized through methods that employ high yield syntheses, using mild conditions and readily available reactants, as observed in the preparation of polytopic azoles (Maspero et al., 2008).
Molecular Structure Analysis
The molecular and crystal structures of heterocyclic compounds, including those similar to our target molecule, are determined through techniques like X-ray crystallography. These analyses reveal the conformational isomerism and the interactions within the crystal structure, which are crucial for understanding the compound's stability and reactivity (Foces-Foces et al., 1996).
Chemical Reactions and Properties
Heterocyclic compounds, including tetrazoles, exhibit a wide range of chemical reactions, owing to their reactive functional groups. These reactions include cycloadditions, substitutions, and transformations that lead to the synthesis of complex molecules. For example, the 1,3-dipolar cycloaddition reactions have been employed for the synthesis of pyrazole derivatives, showcasing the versatility of these compounds in organic synthesis (Kaur et al., 2013).
Physical Properties Analysis
The physical properties of such compounds are characterized by their high chemical and thermal stability, as determined through thermal analyses and other physicochemical methods. The solid-state structure and stability are essential for the compound’s applications in various fields (Maspero et al., 2008).
Wissenschaftliche Forschungsanwendungen
Photonic and Electronic Device Applications
A study by Kumbar et al. (2018) on novel coumarin pyrazoline moieties combined with tetrazoles highlighted their potential in photonic and electronic devices. The tetrazole derivatives exhibited interesting photophysical properties, with their spectroscopic properties analyzed in various solvents. The study indicated that these compounds could play a significant role in the development of new materials for photonic and electronic applications (Kumbar et al., 2018).
Chemical Reactions and Synthesis
Research by Kang and Kim (1999) focused on the removal of the benzotriazole moiety from tetrahydro-2H-pyrans, including those similar to 2-Benzyl-5-(4-Phenyltetrahydro-2H-Pyran-4-Yl)-2H-Tetrazole. This study provided insights into the chemical behavior and potential reactions involving tetrazoles, which can be crucial for synthetic chemistry (Kang & Kim, 1999).
Biological Activity and Drug Development
Dhevaraj et al. (2019) synthesized multi-heterocyclic antibacterial drugs using tetrazole-containing pyrazoles. The study explored their antibacterial properties and highlighted the potential of tetrazole derivatives in the development of new antibacterial agents. This indicates a possible application of 2-Benzyl-5-(4-Phenyltetrahydro-2H-Pyran-4-Yl)-2H-Tetrazole in medical research and drug development (Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019).
Liquid Crystal Research
Muhammad Tariq et al. (2013) reported on new tetrazole liquid crystals, demonstrating the potential of tetrazole derivatives in liquid crystal technology. The study's focus on the mesogenic behavior of these compounds underlines their significance in advanced material sciences, possibly including the 2-Benzyl-5-(4-Phenyltetrahydro-2H-Pyran-4-Yl)-2H-Tetrazole (Muhammad Tariq et al., 2013).
Metabotropic Glutamate Receptor Antagonism
A study by Huang et al. (2004) on tetrazole-pyridine derivatives as metabotropic glutamate receptor antagonists provides insight into the potential neurological applications of tetrazole compounds. This suggests the potential of 2-Benzyl-5-(4-Phenyltetrahydro-2H-Pyran-4-Yl)-2H-Tetrazole in neuropharmacology and as a tool in neurological studies (Huang et al., 2004).
Coordination Compounds and Luminescent Properties
Research by Shen et al. (2016) involved the synthesis of gadolinium coordination compounds derived from various tetrazole-containing carboxylic acids. The study highlighted the luminescent properties of these compounds, suggesting potential applications in materials science and possibly in imaging technologies (Shen et al., 2016).
Eigenschaften
IUPAC Name |
2-benzyl-5-(4-phenyloxan-4-yl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-3-7-16(8-4-1)15-23-21-18(20-22-23)19(11-13-24-14-12-19)17-9-5-2-6-10-17/h1-10H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISPZILHNQFEOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C3=NN(N=N3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(3-fluorophenyl)-5-isoxazolyl]methyl}propanamide](/img/structure/B5584956.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B5584967.png)
![4-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-1,4-oxazepan-6-ol](/img/structure/B5584975.png)
![4-methyl-3-oxo-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3,4-dihydro-2-quinoxalinecarboxamide hydrochloride](/img/structure/B5584980.png)

![3-(2-ethylbutyl)-8-[(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5584997.png)
![5-(2-chlorophenyl)-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]-2-furamide](/img/structure/B5585004.png)
![5-(2-chlorophenyl)-N-[2-(4-pyridinyl)ethyl]-2-furamide](/img/structure/B5585013.png)
![N-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-4-morpholinamine](/img/structure/B5585020.png)
![5-ethyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5585040.png)

![N-[2-[4-(dimethylamino)phenyl]-1-(hydrazinocarbonyl)vinyl]benzamide](/img/structure/B5585062.png)
